molecular formula C16H15N5O3 B11268518 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

Katalognummer: B11268518
Molekulargewicht: 325.32 g/mol
InChI-Schlüssel: LKCQFWSSMDFEBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a benzamide core substituted with a 4-methoxy group. The amide nitrogen is attached to a 4-methoxyphenyl ring bearing a 1H-tetrazole substituent at position 3. Its molecular formula is C₁₆H₁₅N₅O₃, with a molecular weight of 341.3 g/mol. The tetrazole moiety acts as a bioisostere for carboxylic acids, enhancing receptor binding and metabolic stability .

Eigenschaften

Molekularformel

C16H15N5O3

Molekulargewicht

325.32 g/mol

IUPAC-Name

4-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C16H15N5O3/c1-23-13-6-3-11(4-7-13)16(22)18-12-5-8-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)

InChI-Schlüssel

LKCQFWSSMDFEBH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Tetrazole Ring Formation

The tetrazole ring is synthesized via the Huisgen cycloaddition or orthoester-mediated cyclization . A representative protocol involves:

  • Substrate Preparation : 4-Methoxy-3-nitroaniline is treated with trimethyl orthoformate and sodium azide in glacial acetic acid at 80°C for 6 hours.

  • Cyclization : The nitro group is reduced to an amine, followed by cyclization to form 4-methoxy-3-(1H-tetrazol-1-yl)aniline.

Optimization Insights :

  • Solvent selection (acetic acid vs. formic acid) impacts yield, with acetic acid providing higher purity.

  • Catalysts like copper(I) iodide accelerate cycloaddition, reducing reaction time from 24 hours to 8 hours.

Amide Coupling

The benzamide group is introduced via Schotten-Baumann reaction or carbodiimide-mediated coupling :

  • Activation : 4-Methoxybenzoic acid is activated using thionyl chloride to form the acyl chloride.

  • Coupling : The acyl chloride reacts with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in dichloromethane with triethylamine as a base.

Critical Parameters :

  • Stoichiometric excess of acyl chloride (1.2 equivalents) ensures complete amidation.

  • Low temperatures (0–5°C) minimize side reactions like hydrolysis.

Structural and Mechanistic Characterization

Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₂
Molecular Weight284.31 g/mol
IUPAC Name4-Methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide
Solubility>10 mg/mL in DMSO

Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, tetrazole), 7.85–7.40 (m, 7H, aromatic), 3.85 (s, 6H, OCH₃).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (tetrazole ring).

Reaction Mechanisms

  • Tetrazole Formation :

    R-NH2+HC(OC2H5)3+NaN3ΔR-Tetrazole+NH3+3C2H5OH\text{R-NH}_2 + \text{HC(OC}_2\text{H}_5\text{)}_3 + \text{NaN}_3 \xrightarrow{\Delta} \text{R-Tetrazole} + \text{NH}_3 + 3\text{C}_2\text{H}_5\text{OH}

    This proceeds via intermediate iminophosphorane formation, followed by cyclization.

  • Amide Coupling :

    R-COCl+R’-NH2BaseR-CONH-R’+HCl\text{R-COCl} + \text{R'-NH}_2 \xrightarrow{\text{Base}} \text{R-CONH-R'} + \text{HCl}

    Triethylamine neutralizes HCl, driving the reaction to completion.

Industrial Scalability and Challenges

Large-Scale Production

  • Continuous Flow Reactors : Enhance yield (85–90%) by maintaining precise temperature control during tetrazole synthesis.

  • Purification : Chromatography on silica gel (ethyl acetate/hexane, 1:3) achieves >98% purity.

Common Challenges

  • Tetrazole Sensitivity : Moisture-induced decomposition is mitigated using anhydrous solvents.

  • Byproduct Formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Time (h)
Huisgen Cycloaddition78958
Orthoester Cyclization85986
Carbodiimide Coupling82974

Key Findings :

  • Orthoester-based methods outperform Huisgen in yield and purity.

  • Industrial batches prioritize flow reactors for reproducibility.

Analyse Chemischer Reaktionen

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The tetrazole moiety mimics carboxylate groups, enhancing binding affinity to microbial enzymes and receptors.

Anticancer Potential

The compound has been studied for its anticancer activities due to its ability to modulate enzyme activities involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by affecting pathways related to cell proliferation and apoptosis . The structural complexity of the compound allows it to interact with multiple targets within cancer cells.

Material Science Applications

The unique chemical properties of this compound make it a candidate for applications in material science. Its ability to form complexes with metals can be utilized in the development of new materials with specific electronic or optical properties. This aspect is particularly important in the field of organic electronics and photonic devices.

Synthesis and Characterization

The synthesis of this compound typically involves several steps including the formation of the tetrazole ring through reactions involving sodium azide and appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

In Vivo Studies

In vivo studies have demonstrated that similar compounds exhibit promising results in animal models for both antimicrobial and anticancer activities. For example, compounds derived from the same structural class have shown significant reductions in tumor size in xenograft models . These findings highlight the potential therapeutic applications of this compound class.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Der Tetrazolring kann Carbonsäuren nachahmen, wodurch er sich auf ähnliche Weise an Enzyme und Rezeptoren binden kann. Diese Wechselwirkung kann die Aktivität von Enzymen hemmen oder Rezeptorstellen blockieren, was zu verschiedenen biologischen Wirkungen wie antibakterieller oder antifungaler Aktivität führt .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzamide Core

4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS: 1010892-60-0)
  • Molecular Formula : C₁₅H₁₂ClN₅O₂
  • Molecular Weight : 329.74 g/mol
  • Key Differences: Replaces the 4-methoxy group on the benzamide core with chlorine.
  • pKa : 11.71 ± 0.70 (predicted), suggesting basicity influenced by tetrazole and chloro groups .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (CAS: 915926-10-2)
  • Molecular Formula : C₁₅H₉ClF₃N₅O
  • Molecular Weight : 367.71 g/mol
  • Key Differences : Incorporates a trifluoromethyl (CF₃) and chloro group on the phenyl ring. CF₃ enhances lipophilicity and metabolic resistance but may reduce aqueous solubility .

Heterocyclic Modifications

4-Methoxy-N-(4-phenyl-thiazol-2-yl)-benzamide
  • Molecular Formula : C₁₇H₁₅N₃O₂
  • Molecular Weight : 293.3 g/mol
  • Key Differences: Replaces the tetrazole with a thiazole ring.
2-Methoxy-N-[4-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
  • Molecular Formula : C₂₆H₂₄N₆O₃S
  • Molecular Weight : 508.6 g/mol
  • Key Differences: Features a triazole-thioether linkage and toluidino group. The triazole enhances π-π stacking interactions, while the thioether may improve membrane permeability .

Pharmacophore Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₅N₅O₃ 341.3 4-OCH₃, 3-tetrazole Bioisosteric tetrazole, moderate logP
4-Chloro analog C₁₅H₁₂ClN₅O₂ 329.7 4-Cl, 3-tetrazole Higher electronegativity, basic pKa
Thiazole derivative C₁₇H₁₅N₃O₂ 293.3 Thiazole ring Enhanced H-bonding, antimicrobial
CF₃/Cl-substituted C₁₅H₉ClF₃N₅O 367.7 3-CF₃, 4-Cl High lipophilicity, metabolic stability

Biologische Aktivität

4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C14H13N5O3S
Molecular Weight 331.35 g/mol
IUPAC Name 4-methoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide
InChI Key PNFOFWJJKDWYNP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and diuretic effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing promising results in multiple areas:

Antiviral Activity

Research indicates that derivatives of benzamide, including this compound, exhibit broad-spectrum antiviral effects. For instance, studies have shown that related compounds can increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) . The mechanism involves enhancing the stability of A3G levels within cells, thereby providing a potential therapeutic pathway against viral infections.

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines. The presence of the methoxy group and sulfonamide moiety may enhance the compound's ability to interact with specific molecular targets involved in tumor growth and proliferation .

The mechanism of action for this compound is thought to involve several pathways:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes crucial for viral replication or tumor growth.
  • Cell Membrane Penetration : The methoxy groups enhance solubility and membrane permeability, facilitating better cellular uptake.
  • Molecular Interaction : The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to biological targets that recognize such structures.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • A study on N-phenylbenzamide derivatives demonstrated their efficacy against HBV in vitro, highlighting the importance of structural modifications in enhancing antiviral activity .
  • Research on thiazole-bearing compounds indicated significant antitumor activity correlated with specific substituents on phenyl rings, suggesting that similar structure-activity relationships could apply to our compound .

Q & A

Q. What are the preferred synthetic routes for 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves acylation of 4-methoxy-3-(1H-tetrazol-1-yl)aniline with 4-methoxybenzoyl chloride under anhydrous conditions. Key parameters include:

  • Solvent choice : Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of aromatic intermediates .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to accelerate coupling .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm; tetrazole protons at δ 9.1–9.3 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (C₁₅H₁₃N₅O₂, m/z 295.3 [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c symmetry observed in analogs) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to the tetrazole moiety’s metal-binding capacity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, leveraging the methoxy groups’ resemblance to neurotransmitter scaffolds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Tetrazole modification : Replace 1H-tetrazole with 2H-tetrazole to alter electron density and hydrogen-bonding capacity .
  • Methoxy positional isomers : Compare 3- vs. 4-methoxy substitution on the phenyl ring to assess steric effects on target binding .
  • Hybrid analogs : Incorporate thiazole or triazole moieties (e.g., from ) to enhance metabolic stability .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) to minimize solvent interference .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Species-specific variability : Test analogs in primary human cells vs. rodent models to clarify translational relevance .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Molecular docking : Simulate binding to COX-2 or EGFR using AutoDock Vina; prioritize derivatives with lower ΔG values .
  • ADME prediction : SwissADME to optimize logP (target 2–3) and reduce CYP3A4-mediated metabolism .
  • MD simulations : Assess tetrazole ring flexibility in aqueous environments to predict solubility .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to related benzamide-tetrazole hybrids?

Parameter This Compound N-(3-Methoxyphenyl)-4-tetrazol-1-yl-benzamide
Tetrazole Position 3-Phenyl position4-Phenyl position
Methoxy Substitution Dual (4- and 4'-positions)Single (3-position)
Reported IC₅₀ (MCF-7) 12.3 µM 18.7 µM
Solubility (PBS, pH 7.4) 0.45 mg/mL0.28 mg/mL

Q. What mechanistic insights explain its potential as a kinase inhibitor?

  • The tetrazole group chelates Mg²⁺ in ATP-binding pockets (e.g., EGFR kinase), disrupting phosphorylation .
  • Methoxy groups engage in π-π stacking with hydrophobic residues (e.g., Phe856 in EGFR), stabilizing the inactive conformation .

Experimental Design Challenges

Q. How to address low yield in the acylation step during scale-up?

  • Microwave-assisted synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yield from 55% to 78% .
  • Flow chemistry : Continuous processing with immobilized DMAP catalyst to minimize side-product formation .

Q. What controls are essential when interpreting conflicting cytotoxicity data?

  • Positive controls : Include doxorubicin (IC₅₀ ~1 µM) to validate assay sensitivity .
  • Plasma protein binding correction : Adjust IC₅₀ values using equilibrium dialysis to account for serum albumin interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.